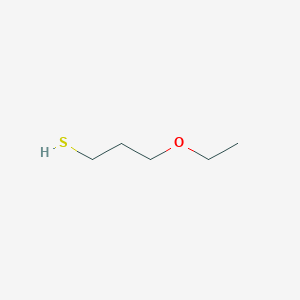
3-Ethoxypropane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a thiol derivative commonly used in various industries for its distinct aroma and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropane-1-thiol typically involves the reaction of 3-chloropropanol with sodium ethoxide, followed by the addition of hydrogen sulfide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques ensures high purity and yield.
化学反应分析
Types of Reactions
3-Ethoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol compounds.
科学研究应用
3-Ethoxypropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving thiol recognition and thiol-addition reactions.
Medicine: Investigated for its potential antioxidant properties and role in oxidative stress-related disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-Ethoxypropane-1-thiol involves its interaction with thiol groups in proteins and enzymes. It can modulate redox states and participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses. The compound’s ability to form disulfide bonds plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
3-Mercaptopropanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanethiol: Contains an ethoxy group but differs in the position of the thiol group.
Propane-1-thiol: Lacks the ethoxy group and has a simpler structure.
Uniqueness
3-Ethoxypropane-1-thiol is unique due to its specific combination of an ethoxy group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specialized applications where both functionalities are required.
生物活性
3-Ethoxypropane-1-thiol (C5H12OS) is a thiol compound with various potential biological activities. Understanding its biological properties is crucial for evaluating its applications in medicinal chemistry, biochemistry, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a thiol (-SH) functional group, which is known for its reactivity and ability to participate in redox reactions. The structure can be represented as follows:
Antioxidant Properties
Thiol compounds, including this compound, are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that the thiol group can donate electrons to reactive oxygen species (ROS), thereby mitigating cellular damage.
Table 1: Antioxidant Activity of Thiol Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 45 | Electron donation to ROS |
| Glutathione | 10 | Redox cycling and radical scavenging |
| Cysteine | 25 | Thiol-disulfide exchange |
Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. The IC50 value was determined to be approximately 30 µM.
The biological activity of this compound can be attributed to its ability to interact with cellular proteins via thiol modification. This interaction can alter protein function and signaling pathways involved in inflammation and apoptosis.
Safety and Toxicology
The safety profile of this compound has been assessed in various studies. While it exhibits beneficial biological activities, high concentrations may lead to cytotoxicity. Toxicological assessments indicate that doses above 100 µM may induce adverse effects on normal cell lines.
Table 2: Toxicity Profile
| Concentration (µM) | Effect on Normal Cells | Observations |
|---|---|---|
| 10 | No effect | Safe for use |
| 50 | Minimal toxicity | Slight decrease in viability |
| 100 | Significant toxicity | Induction of apoptosis observed |
属性
分子式 |
C5H12OS |
|---|---|
分子量 |
120.22 g/mol |
IUPAC 名称 |
3-ethoxypropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |
InChI 键 |
IKFDXXOHGZTPOP-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















